molecular formula C9H15ClN2O B2416813 4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856078-24-4

4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B2416813
CAS No.: 1856078-24-4
M. Wt: 202.68
InChI Key: QNVDBUHHUUPKKC-UHFFFAOYSA-N
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Description

4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorine atom at position 4, an isobutoxymethyl group at position 3, and a methyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-(isobutoxymethyl)-1H-pyrazole with methylating agents to introduce the methyl group at position 1. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microfluidic chip reactors has also been explored for the stereoselective synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with additional hydrogen atoms .

Scientific Research Applications

4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chlorine atom and the isobutoxymethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole
  • 4-chloro-3-(isobutoxymethyl)-1-propyl-1H-pyrazole

Uniqueness

4-chloro-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1-methyl-3-(2-methylpropoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O/c1-7(2)5-13-6-9-8(10)4-12(3)11-9/h4,7H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVDBUHHUUPKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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